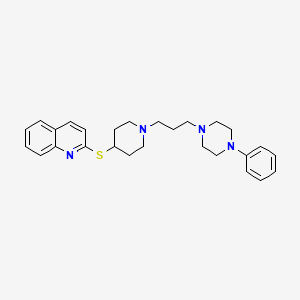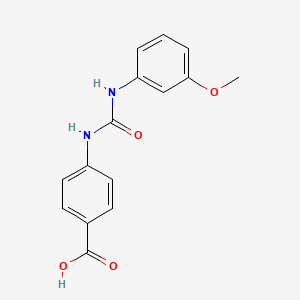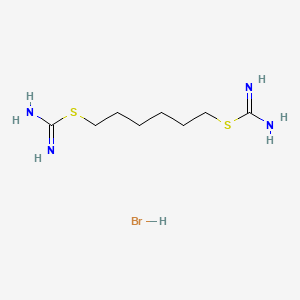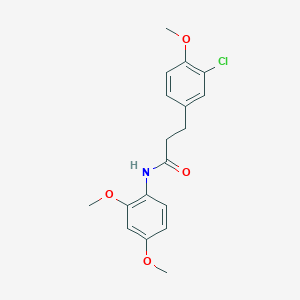![molecular formula C10H12O2S B11947537 {[(1E)-1-Propenylsulfonyl]methyl}benzene](/img/structure/B11947537.png)
{[(1E)-1-Propenylsulfonyl]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(1E)-1-Propenylsulfonyl]methyl}benzene is an organic compound that features a benzene ring substituted with a propenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(1E)-1-Propenylsulfonyl]methyl}benzene typically involves the reaction of benzene with propenylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common to obtain the desired compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
{[(1E)-1-Propenylsulfonyl]methyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for bromination and nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfides
Substitution: Brominated or nitrated derivatives of this compound
Scientific Research Applications
Chemistry
In chemistry, {[(1E)-1-Propenylsulfonyl]methyl}benzene is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of sulfonyl-containing compounds on biological systems. It may serve as a model compound to investigate the interactions between sulfonyl groups and biological molecules.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of {[(1E)-1-Propenylsulfonyl]methyl}benzene involves its interaction with molecular targets through its sulfonyl group. The compound can form covalent bonds with nucleophiles, leading to the modification of biological molecules. This interaction can affect various biochemical pathways and cellular processes, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Benzene: The parent compound, benzene, lacks the sulfonyl group and has different reactivity and applications.
Toluene: Toluene has a methyl group instead of a propenylsulfonyl group, leading to different chemical properties.
Cumene: Cumene contains an isopropyl group, which also results in distinct reactivity compared to {[(1E)-1-Propenylsulfonyl]methyl}benzene.
Uniqueness
The presence of the propenylsulfonyl group in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential applications in various fields. This distinguishes it from other benzene derivatives and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H12O2S |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
[(E)-prop-1-enyl]sulfonylmethylbenzene |
InChI |
InChI=1S/C10H12O2S/c1-2-8-13(11,12)9-10-6-4-3-5-7-10/h2-8H,9H2,1H3/b8-2+ |
InChI Key |
MVBQPIQLZUPXLX-KRXBUXKQSA-N |
Isomeric SMILES |
C/C=C/S(=O)(=O)CC1=CC=CC=C1 |
Canonical SMILES |
CC=CS(=O)(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


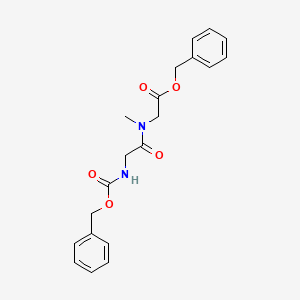
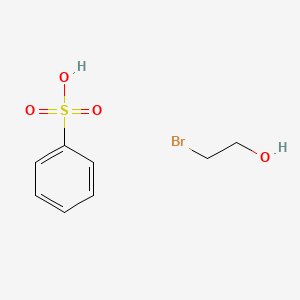
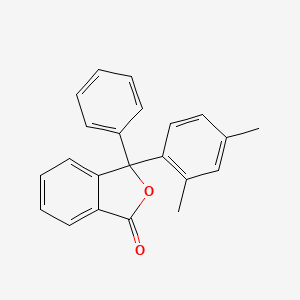


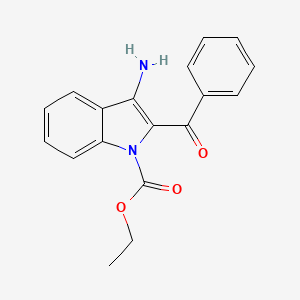

![(5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one](/img/structure/B11947522.png)

